molecular formula C10H28N2O6S B2933761 Bis((2-hydroxyethyl)trimethylazanium) sulfate CAS No. 13232-47-8

Bis((2-hydroxyethyl)trimethylazanium) sulfate

Cat. No.: B2933761
CAS No.: 13232-47-8
M. Wt: 304.4
InChI Key: SUJMSBLYCLWFHB-UHFFFAOYSA-L
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Description

Bis((2-hydroxyethyl)trimethylazanium) sulfate is a quaternary ammonium sulfate salt with the molecular formula [(C₅H₁₄NO)]₂·SO₄ (calculated molecular weight: ~256 g/mol). Each cation consists of a trimethylazanium group substituted with a 2-hydroxyethyl moiety. The hydroxyl groups confer hydrophilicity, while the methyl and hydroxyethyl substituents influence steric and electronic properties.

Properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H14NO.H2O4S/c2*1-6(2,3)4-5-7;1-5(2,3)4/h2*7H,4-5H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJMSBLYCLWFHB-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C[N+](C)(C)CCO.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-hydroxyethyl)trimethylazanium) sulfate typically involves the reaction of trimethylamine with ethylene oxide to form 2-hydroxyethyltrimethylammonium . This intermediate is then reacted with sulfuric acid to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Bis((2-hydroxyethyl)trimethylazanium) sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis((2-hydroxyethyl)trimethylazanium) sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis((2-hydroxyethyl)trimethylazanium) sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Bis((2-hydroxyethyl)trimethylazanium) sulfate and related quaternary ammonium sulfates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound [(C₅H₁₄NO)]₂·SO₄ ~256 Two hydroxyethyl, three methyl groups Hypothesized: Surfactant, hydrophilic agent (inferred from structure)
Neostigmine methyl sulfate C₁₃H₂₂N₂O₆S 334.39 Phenyl group with dimethylcarbamoyloxy Cholinesterase inhibitor; treats myasthenia gravis
Tetraethylazanium sulfate (C₈H₂₀N)₂·SO₄ ~356.5 Four ethyl groups Simpler quaternary salt; likely used in synthesis
Dibutoline sulfate (C₁₅H₃₃N₂O₂)₂·SO₄ 642.9 Dibutylcarbamoyloxyethyl, ethyl-dimethyl Anticholinergic; hygroscopic, water-soluble
[3-(Dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium methyl sulphate C₂₁H₄₇NO₈S 473.67 Dodecyloxy chain, hydroxypropyl Likely surfactant due to lipophilic chain

Key Differences in Properties

Hydrophilicity vs. Lipophilicity :

  • This compound’s hydroxyethyl groups enhance water solubility compared to tetraethylazanium sulfate (lacking hydroxyls) . However, it is less lipophilic than the dodecyloxy-containing compound in , which has a long hydrophobic chain .
  • Neostigmine methyl sulfate’s phenyl-carbamate group balances solubility for bioavailability in medical applications .

Hygroscopicity: Dibutoline sulfate is noted as "extremely hygroscopic," a trait shared by many quaternary ammonium salts. The target compound’s hydroxyethyl groups may similarly attract moisture .

Biological Activity :

  • Neostigmine and Dibutoline exhibit specific pharmacological actions (cholinesterase inhibition, anticholinergic effects) due to carbamate and carbamoyloxy substituents, respectively. The target compound lacks these functional groups, suggesting different bioactivity .

Research Findings and Methodological Insights

  • Substructure Analysis : highlights the importance of substructures in determining function. The hydroxyethyl groups in the target compound could facilitate hydrogen bonding, influencing reactivity in catalytic or formulation contexts .
  • Synthetic Applications : Tetraethylazanium sulfate’s simplicity contrasts with the target compound’s functionalized structure, which may be tailored for specialized uses like ion-pairing agents or phase-transfer catalysts .

Biological Activity

Bis((2-hydroxyethyl)trimethylazanium) sulfate , commonly known as a quaternary ammonium compound, has garnered attention for its diverse biological activities and applications in various scientific fields. This article delves into its biological activity, examining its mechanisms of action, safety assessments, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H28N2O6S
  • Molecular Weight : 304.41 g/mol
  • Appearance : White crystalline solid
  • Solubility : Highly soluble in water

The compound features two hydroxyethyl groups attached to a trimethylammonium moiety, with a sulfate counterion. Its unique structure contributes to its surfactant properties and biological efficacy.

This compound exhibits several biological activities primarily due to its interaction with cellular components:

  • Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity, making it suitable for use in disinfectants and preservatives. It disrupts microbial membranes, leading to cell lysis and death.
  • Cellular Interactions : The compound can form complexes with biological molecules such as proteins and nucleic acids, potentially affecting drug bioavailability and activity. Studies suggest it may enhance the penetration of active ingredients through biological membranes, which is beneficial for transdermal drug delivery systems.

Safety Assessments

Safety evaluations have been conducted to assess the genotoxicity and overall safety of this compound:

  • A panel concluded that the compound does not raise concerns regarding genotoxicity or accumulation in humans when used within specified limits .
  • Toxicity studies indicate that while it is generally safe at low concentrations, higher doses may lead to cytotoxic effects, necessitating careful evaluation for consumer product applications.

Scientific Research

This compound is utilized in various scientific disciplines:

  • Biochemical Assays : Employed in studies involving cellular processes and metabolic pathways.
  • Drug Development : Investigated for potential therapeutic applications, particularly in formulations aimed at enhancing drug delivery.

Industrial Uses

The compound's surfactant properties make it valuable in various industrial applications:

  • Cosmetics and Personal Care Products : Used as a conditioning agent due to its ability to improve skin feel and product stability.
  • Water Treatment : Its flocculating properties have been explored for wastewater treatment applications .

Comparative Analysis with Similar Compounds

CompoundStructure TypeUnique Properties
This compoundQuaternary AmmoniumAntimicrobial, surfactant properties
Choline sulfateQuaternary AmmoniumPrimarily involved in metabolic processes
BetaineZwitterionicOsmoprotective effects in cells

This table highlights the distinctive features of this compound compared to similar compounds.

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent in clinical settings.
  • Transdermal Drug Delivery Research : In a research project focused on enhancing drug absorption through skin barriers, this compound was found to significantly improve the permeability of active pharmaceutical ingredients, indicating its utility in developing more effective transdermal formulations.

Q & A

Basic: What are the optimal synthetic routes for Bis((2-hydroxyethyl)trimethylazanium) sulfate, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer:
The synthesis typically involves quaternization of 2-hydroxyethylamine with methylating agents (e.g., methyl iodide) followed by sulfate salt formation. Key variables include:

  • Stoichiometric ratios : Ensure a 2:1 molar ratio of the quaternary ammonium precursor to sulfuric acid to avoid incomplete neutralization.
  • Solvent selection : Polar aprotic solvents like acetonitrile or ethanol enhance solubility and reaction homogeneity .
  • Temperature control : Maintain temperatures between 40–60°C during quaternization to balance reaction kinetics and byproduct formation.
  • Purification : Use recrystallization from ethanol/water mixtures or ion-exchange chromatography to remove unreacted precursors. Monitor purity via elemental analysis and NMR .

Basic: How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of hydroxyethyl and trimethyl groups. For example, the hydroxyethyl group’s protons appear as a triplet (~3.6 ppm) and a multiplet (~4.5 ppm) .
  • Ion Chromatography (IC) : Quantify sulfate content using suppressed conductivity detection with a carbonate eluent system.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by tracking mass loss between 150–250°C, which corresponds to decomposition of the organic cation .
  • HPLC-MS : Use reverse-phase columns (C18) with a mobile phase of methanol/water (70:30) and electrospray ionization to detect impurities.

Advanced: How does the ionic nature of this compound influence its performance in membrane-based separation processes, and what experimental parameters should be optimized for such applications?

Methodological Answer:
The compound’s dual charge (quaternary ammonium cation + sulfate anion) enhances ion-exchange capacity in membranes. To optimize performance:

  • Concentration studies : Test 0.1–1.0 M solutions to determine the critical concentration for maximizing ionic conductivity without phase separation.
  • pH optimization : Maintain pH 6–8 to stabilize the sulfate anion and prevent hydrolysis of the hydroxyethyl group.
  • Crosslinking agents : Incorporate polyvinyl alcohol (PVA) or glutaraldehyde to improve mechanical stability in composite membranes .
  • Performance metrics : Measure flux (mol·m2^{-2}·s1^{-1}) and selectivity (e.g., Na+^+/K+^+ separation) under varying transmembrane pressures.

Advanced: What strategies can resolve discrepancies in thermodynamic data (e.g., solubility, stability) reported for this compound across different studies?

Methodological Answer:

  • Standardized protocols : Replicate experiments using identical conditions (e.g., 25°C, 1 atm) and solvent systems (e.g., aqueous vs. ethanol/water mixtures).
  • Environmental controls : Account for humidity and CO2_2 absorption, which can alter sulfate ion activity in aqueous solutions.
  • Collaborative validation : Compare data with independent labs using shared reference materials.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and systematic biases in published datasets .

Advanced: How can computational modeling be integrated with experimental studies to predict the solvation behavior and reactivity of this compound in aqueous and non-aqueous systems?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation shells using force fields (e.g., OPLS-AA) to predict hydration numbers and diffusion coefficients.
  • Density Functional Theory (DFT) : Calculate charge distribution and hydrogen-bonding interactions between the hydroxyethyl group and solvent molecules.
  • Validation : Correlate computational results with experimental data (e.g., Raman spectroscopy for hydrogen-bond networks) .
  • Reactivity prediction : Use transition-state modeling to study sulfate anion nucleophilicity in SN2 reactions.

Advanced: What role does this compound play in stabilizing enzyme activity under extreme pH or temperature conditions, and how can experimental designs validate these effects?

Methodological Answer:

  • Enzyme stabilization mechanism : The compound’s zwitterionic nature may reduce protein denaturation by electrostatic shielding.
  • Experimental design :
    • Activity assays : Measure enzyme kinetics (e.g., Michaelis-Menten parameters) at pH 2–12 or 40–80°C with/without the compound.
    • Circular Dichroism (CD) : Monitor secondary structure changes in enzymes (e.g., α-helix to β-sheet transitions) under stress conditions.
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity between the compound and enzyme surfaces .

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